molecular formula C11H8BrClN2O3S2 B2404124 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide CAS No. 2094184-86-6

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide

Cat. No.: B2404124
CAS No.: 2094184-86-6
M. Wt: 395.67
InChI Key: SEKCMFSSJNSABG-UHFFFAOYSA-N
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Description

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with bromine and chlorine atoms, a sulfonyl group, and a thiophene ring with a carboxamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and chlorination of pyridine derivatives, followed by sulfonylation and coupling with a thiophene derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial for optimizing yield and minimizing by-products. Industrial methods also emphasize the importance of purification techniques, such as crystallization, distillation, and chromatography, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution on the pyridine ring can produce a variety of substituted derivatives .

Scientific Research Applications

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both sulfonyl and carboxamide groups, along with the thiophene ring, makes it a versatile compound for various chemical transformations and research applications .

Properties

IUPAC Name

N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O3S2/c1-6-2-3-19-9(6)11(16)15-20(17,18)7-4-8(12)10(13)14-5-7/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKCMFSSJNSABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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